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Compound of Interest

Compound Name: 2,5-Difluoro-4-iodophenol

Cat. No.: B14767507

Get Quote

Executive Summary
As a Senior Application Scientist in pharmaceutical development, I approach chemical building

blocks not just as reagents, but as programmable nodes in a synthetic pathway. 2,5-Difluoro-
4-iodophenol (CAS: 1355968-31-8)[1] is a highly specialized halogenated phenol. The

strategic placement of two fluorine atoms and one iodine atom on the aromatic ring creates a

dual-purpose molecule: the fluorines modulate the pKa and lipophilicity to improve

pharmacokinetic profiles, while the iodine serves as a highly reactive handle for transition-

metal-catalyzed cross-coupling. This whitepaper deconstructs the physicochemical properties,

mechanistic toxicology, and safe handling protocols for this compound, culminating in a self-

validating synthetic workflow.

Physicochemical Profiling & Structural Causality
The utility and the hazards of 2,5-Difluoro-4-iodophenol are intrinsically linked to its molecular

architecture.

Acidity & pKa Modulation: The electron-withdrawing inductive effect of the two fluorine atoms

at the 2- and 5-positions significantly lowers the pKa of the phenolic -OH group compared to
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an unhalogenated phenol. While this allows for milder deprotonation during etherification, it

also increases the molecule's potential to cause severe tissue irritation upon contact.

Cross-Coupling Reactivity: The C-I bond is the weakest in the molecule due to the large

atomic radius and polarizability of iodine. This makes the 4-position highly susceptible to

oxidative addition by electron-rich Palladium(0) catalysts, a feature frequently exploited to

synthesize complex active pharmaceutical ingredients (APIs), such as 2[2].

Quantitative Data & Hazard Summary
The following table synthesizes the quantitative specifications and the mechanistic rationale

behind the Global Harmonized System (GHS) hazard classifications provided by 3[3].
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Parameter
Quantitative Data / GHS
Code

Mechanistic Causality

CAS Number 1355968-31-8
Standardized registry

identifier[1].

Molecular Weight 255.99 g/mol
High mass driven primarily by

the polarizable iodine atom[1].

Purity Standard ≥95% - 98%

Trace impurities often include

defluorinated or deiodinated

analogs[3].

Acute Toxicity (Oral) H302

High lipophilicity enhances GI

absorption; halogenated

phenols disrupt mitochondrial

proton gradients[3].

Skin Irritation H315

Lowered pKa of the phenol

group causes rapid, localized

tissue damage and protein

denaturation[3].

Eye Irritation H319

The acidic phenolic proton

rapidly denatures corneal

proteins upon contact[3].

Respiratory Hazard H335

Volatilization of micro-dust

particles interacts aggressively

with respiratory mucosa[3].

Mechanistic Toxicology & Engineering Controls
Handling 2,5-Difluoro-4-iodophenol requires moving beyond basic laboratory safety to

understand why specific personal protective equipment (PPE) is mandated.

Dermal Penetration Causality: Halogenated aromatics possess high lipophilicity. Standard

thin nitrile gloves are susceptible to rapid permeation by halogenated compounds, especially

when dissolved in solvents like DCM or DMF. Protocol: Double-gloving with heavy-duty nitrile

or using neoprene gloves is required.
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Storage Causality: The compound must be stored at 2-8°C under an inert argon

atmosphere[1]. The electron-rich nature of the phenoxide form (if exposed to ambient

bases/moisture) makes it susceptible to slow oxidative degradation, which darkens the

material and poisons palladium catalysts during downstream use.
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Fig 1: Safe handling and scale-up workflow for 2,5-Difluoro-4-iodophenol processing.

Self-Validating Experimental Protocol: Suzuki-
Miyaura Cross-Coupling
To demonstrate the synthetic utility of 2,5-Difluoro-4-iodophenol, the following protocol details

a self-validating Palladium-catalyzed Suzuki-Miyaura cross-coupling. This methodology is

designed with built-in analytical checkpoints to ensure stoichiometric integrity and prevent

catastrophic scale-up failures.

Step-by-Step Methodology
1. Reaction Preparation & Degassing (Causality: Catalyst Preservation)

Action: In a flame-dried Schlenk flask, combine 2,5-Difluoro-4-iodophenol (1.0 eq), an

arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq). Add a solvent mixture of 1,4-Dioxane/H₂O

(4:1).

Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex,

halting the catalytic cycle. Sparge the mixture with Argon for 15 minutes prior to catalyst

addition.

2. Catalyst Addition & Activation
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Action: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon. Heat the reaction to

80°C.

Causality: The bidentate dppf ligand forces a cis-geometry on the palladium center, which

accelerates the final reductive elimination step, minimizing side reactions.

3. In-Process Control (The Self-Validating Checkpoint)

Action: After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

Validation Logic: You are looking for the consumption of the starting mass (m/z 255).

Crucially, check for the presence of 2,5-difluorophenol (m/z 130). If m/z 130 exceeds 5%

relative to the product peak, it indicates premature deiodination. This means the

transmetalation step is failing (likely due to degraded boronic acid or insufficient base),

causing the Pd-intermediate to abstract a proton instead. Do not proceed to workup if

deiodination >5%; add 0.5 eq additional boronic acid.

4. Quench & Segregation

Action: Cool to room temperature, dilute with EtOAc, and wash with 1M HCl.

Causality: The acidic wash protonates the newly formed cross-coupled phenol, driving it into

the organic layer while neutralizing the K₂CO₃ and removing palladium salts into the

aqueous waste (which must be segregated as heavy-metal/halogenated waste).
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Fig 2: Mechanistic pathway of Pd-catalyzed cross-coupling at the C-I bond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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